N'-[3-(2-oxopyrrolidin-1-yl)propyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
This compound is a structurally complex molecule featuring multiple heterocyclic and sulfonamide moieties. Its core structure includes:
- A pyrrolidin-2-one (2-oxopyrrolidine) group linked via a propyl chain.
- A 1,3-oxazolidine ring substituted with a thiophene-2-sulfonyl group.
- An ethanediamide (oxalamide) bridge connecting the two subunits.
Its synthesis likely involves multi-step organic reactions, including sulfonylation, amidation, and heterocycle formation, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S2/c22-13-4-1-7-20(13)8-3-6-18-16(23)17(24)19-12-14-21(9-10-27-14)29(25,26)15-5-2-11-28-15/h2,5,11,14H,1,3-4,6-10,12H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNDKULLFCVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity: The target compound’s oxazolidine and pyrrolidinone groups distinguish it from oxadiazole/thiazole-containing analogs . These differences may influence solubility and binding affinity.
Sulfonamide vs. Sulfanyl Groups :
- The thiophene-2-sulfonyl moiety in the target compound contrasts with the sulfanyl (-S-) linkage in the oxadiazole derivatives . Sulfonyl groups are more electron-withdrawing, which may enhance stability or alter electronic interactions with biological targets.
Synthetic Complexity :
- The ethanediamide bridge introduces conformational rigidity absent in simpler propanamides . This rigidity could improve target selectivity but may complicate synthesis and scalability.
Crystallographic Analysis :
- Software like SHELXL and WinGX are critical for resolving such complex structures. The target compound’s multiple rotatable bonds (e.g., propyl chain) would pose challenges for crystallographic refinement compared to rigid spirocyclic systems .
Research Implications and Limitations
- Pharmacological Gaps: No direct bioactivity data for the target compound exist in the provided evidence. Testing against enzymes like thrombin or HIV protease (common targets for sulfonamide-heterocycle hybrids) is recommended.
- Computational Modeling : Tools like ORTEP-3 could visualize its 3D conformation to predict binding modes.
- Synthetic Feasibility : The multi-step synthesis (similar to Scheme 1 in ) would require optimization for yield and purity.
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